4-Fluoro-6-methylpicolinonitrile
Description
Significance of Pyridine (B92270) Nitriles and Halogenated Heterocycles in Contemporary Organic Synthesis
Pyridine nitriles are highly versatile intermediates in organic chemistry. The pyridine ring itself is a common feature in many biologically active compounds, including vitamins and pharmaceuticals. ossila.comsigmaaldrich.com The nitrile group is a valuable functional group that can be converted into a wide range of other functionalities, such as amines, amides, and carboxylic acids, making picolinonitriles key starting materials for the synthesis of diverse molecular architectures. glpbio.com
Halogenated heterocycles are organic compounds containing a ring structure with at least one non-carbon atom and one or more halogen atoms. nih.gov The introduction of halogens, particularly fluorine, into heterocyclic structures can profoundly influence a molecule's physicochemical properties. acs.org Fluorine substitution can enhance metabolic stability, binding affinity to biological targets, and lipophilicity, which are crucial parameters in drug design. acs.org Consequently, halogenated heterocycles are extensively utilized as building blocks in the synthesis of new therapeutic agents and agrochemicals. nih.gov
Strategic Importance of the 4-Fluoro-6-methylpicolinonitrile Motif in Chemical Design
The this compound motif is a strategically designed chemical scaffold that combines several key features to impart desirable properties for advanced chemical research, particularly in drug discovery. The pyridine ring provides a core structure that is prevalent in many established drugs. bldpharm.com The nitrile group at the 2-position serves as a versatile chemical handle for further synthetic modifications.
The fluorine atom at the 4-position is of particular significance. The introduction of a fluorine atom can modulate the basicity of the pyridine nitrogen and influence the electronic distribution within the ring. This can lead to enhanced binding interactions with target proteins and improved metabolic stability, prolonging the potential therapeutic effect of a molecule. acs.org The methyl group at the 6-position can also play a role in modulating the molecule's interaction with biological targets, potentially increasing potency and selectivity. acs.org The specific placement of these substituents on the picolinonitrile framework makes this compound an attractive building block for creating novel compounds with tailored properties.
Overview of Research Trajectories for Fluorinated Methylpicolinonitrile Derivatives
Research involving fluorinated methylpicolinonitrile derivatives, such as this compound, is primarily directed towards its use as a key intermediate in the synthesis of complex, biologically active molecules. This compound is often utilized as a starting material in multi-step synthetic sequences to construct novel therapeutic agents.
One major research trajectory involves the chemical modification of the nitrile group. For instance, the nitrile can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. These transformations allow for the coupling of the picolinonitrile core to other molecular fragments, enabling the construction of large and diverse chemical libraries for biological screening. A notable application is in the development of modulators for receptors in the central nervous system, such as metabotropic glutamate (B1630785) receptors. acs.org The synthesis of various picolinamide (B142947) analogs often starts from corresponding picolinonitriles. acs.org The strategic placement of the fluoro and methyl groups on the initial building block is crucial for the final activity of the target compounds. acs.org
Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 1807185-79-0 |
| Molecular Formula | C₇H₅FN₂ |
| Molecular Weight | 136.13 g/mol |
| SMILES | N#CC1=NC(C)=CC(F)=C1 |
| Appearance | Data not available |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| Solubility | Data not available |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-6-methylpyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2/c1-5-2-6(8)3-7(4-9)10-5/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCHZLTJNLVMBTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)C#N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Route Design for 4 Fluoro 6 Methylpicolinonitrile
De Novo Synthetic Approaches
The construction of the 4-Fluoro-6-methylpicolinonitrile core from non-cyclic starting materials necessitates a careful selection of reactions that allow for the precise placement of the fluoro, methyl, and nitrile substituents on the pyridine (B92270) ring.
Cyclization Strategies for Pyridine Ring Construction
The formation of a polysubstituted pyridine ring is a cornerstone of many synthetic endeavors. Various cyclization strategies have been developed to achieve this, often involving the condensation of smaller, functionalized acyclic molecules. While a direct one-pot synthesis of this compound from simple acyclic precursors is not widely documented, analogous cyclization reactions for structurally similar pyridines provide a conceptual framework.
One common approach involves the reaction of α,β-unsaturated ketones or their equivalents with a nitrogen source and a component that will ultimately form the C2 and C3 atoms of the pyridine ring, including the nitrile group. For instance, a plausible retrosynthetic analysis would disconnect the pyridine ring to reveal precursors such as a fluorinated β-dicarbonyl compound, an enamine, and a cyanating agent.
| Precursor Type | Potential Role in Cyclization | Example Precursor Fragment |
| Fluorinated β-dicarbonyl | Provides C4-C5-C6 fragment with fluoro group | 4-Fluoro-3-oxobutanal derivative |
| Enamine/Ammonia Source | Provides the nitrogen atom and C2 | Aminoacetonitrile or similar |
| Acetonitrile derivative | Provides the C2-CN fragment | Malononitrile or cyanoacetamide |
The regiochemical outcome of such cyclocondensation reactions is a critical factor and is often controlled by the nature of the substituents and the reaction conditions.
Introduction of Nitrile and Fluoro Functional Groups
In many de novo syntheses, the nitrile and fluoro groups are incorporated into the acyclic precursors prior to the ring-forming cyclization step.
The nitrile group can be introduced through various methods. For instance, the use of malononitrile or cyanoacetamide as one of the cyclization components directly installs the nitrile functionality at the 2-position of the resulting pyridine ring. Alternatively, a precursor containing a primary amide can be dehydrated in a subsequent step to form the nitrile.
The fluoro group at the 4-position presents a greater synthetic challenge. Its introduction often relies on the use of fluorinated building blocks in the cyclization reaction. For example, a fluorinated 1,3-dicarbonyl compound or a fluorinated enone could serve as a key starting material. The synthesis of such precursors can be achieved through various fluorination techniques on the corresponding non-fluorinated analogues.
Regioselective Methylation Pathways
The placement of the methyl group at the 6-position is typically achieved by incorporating a methyl-bearing fragment into the cyclization reaction. For example, using a β-ketoester or a β-diketone with a terminal methyl group in a Hantzsch-type pyridine synthesis or a related condensation reaction would lead to the desired 6-methyl substitution pattern.
Regioselective methylation of a pre-formed pyridine ring is also a possibility, although directing the methylation specifically to the 6-position in the presence of other functional groups can be challenging and may require the use of directing groups or specific catalytic systems.
Functional Group Interconversion and Derivatization Strategies
An alternative and often more practical approach to the synthesis of this compound involves the modification of a pre-existing and more readily available pyridine derivative.
Conversion from Related Pyridine Precursors (e.g., 4-Chloro-6-methylpicolinonitrile)
One of the most direct and industrially relevant methods for the synthesis of this compound is through a nucleophilic aromatic substitution reaction, specifically a halogen exchange (Halex) reaction. This process involves the conversion of the more accessible 4-Chloro-6-methylpicolinonitrile.
The Halex reaction is typically carried out by treating the chloro-substituted pyridine with a fluoride (B91410) salt, such as potassium fluoride (KF), in a high-boiling polar aprotic solvent. The efficiency of this reaction is often enhanced by the presence of a phase-transfer catalyst.
Table of Reaction Conditions for Halogen Exchange:
| Reagent | Solvent | Temperature (°C) | Catalyst | Reported Yield (%) |
| Anhydrous KF | Dimethyl sulfoxide (DMSO) | 150-200 | Tetrabutylammonium bromide (TBAB) or a crown ether | Moderate to high |
| Anhydrous KF | Sulfolane | 180-220 | None or phase-transfer catalyst | Moderate to high |
| Cesium Fluoride (CsF) | N-Methyl-2-pyrrolidone (NMP) | 120-160 | None | Often higher than KF |
The success of the Halex reaction is contingent on several factors, including the purity of the starting material, the dryness of the reagents and solvent, and the reaction temperature. The electron-withdrawing nature of the nitrile group at the 2-position and the nitrogen atom in the pyridine ring facilitates the nucleophilic attack of the fluoride ion at the 4-position.
The precursor, 4-Chloro-6-methylpicolinonitrile, can be synthesized from commercially available starting materials. A common route involves the chlorination of 4-hydroxy-6-methylpicolinamide, followed by dehydration of the amide to the nitrile.
Selective Transformations for Analog Generation
This compound can serve as a valuable intermediate for the synthesis of a variety of more complex molecules. The functional groups present on the pyridine ring offer several handles for further chemical modification.
Nucleophilic Aromatic Substitution: The fluorine atom at the 4-position, although less reactive than a chlorine atom in some cases, can still be displaced by strong nucleophiles. This allows for the introduction of a range of substituents, such as amines, alkoxides, and thiolates, at this position, leading to a diverse library of 4-substituted-6-methylpicolinonitriles.
Modification of the Nitrile Group: The nitrile group can undergo a variety of transformations. It can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or reacted with organometallic reagents to form ketones. These transformations provide access to a wide array of picolinic acid derivatives, picolylamines, and acylpyridines.
Reactions at the Methyl Group: The methyl group at the 6-position can be functionalized through radical halogenation or oxidation to an aldehyde or carboxylic acid, although this may require careful control of reaction conditions to avoid side reactions with the other functional groups.
Green Chemistry Principles in the Synthesis of this compound
The integration of green chemistry principles into the synthesis of this compound aims to reduce the environmental footprint of its production. This involves a critical evaluation of synthetic pathways to maximize efficiency and minimize hazardous substance use and generation.
Atom Economy and Waste Minimization in Synthetic Routes
Atom economy is a core concept of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. An ideal reaction would have a 100% atom economy, meaning no atoms are wasted as byproducts.
While a specific, detailed industrial synthesis of this compound is not extensively documented in publicly available literature, a plausible synthetic route can be proposed based on common methodologies for the synthesis of fluorinated picolinonitriles. A common approach involves the nucleophilic aromatic substitution (SNAr) on a di-halogenated picoline derivative followed by a cyanation reaction.
For instance, a hypothetical two-step synthesis could start from 2,4-dichloro-6-methylpyridine. The first step would be a selective fluorination at the 4-position, followed by a cyanation at the 2-position.
Hypothetical Synthetic Route:
Fluorination: 2,4-dichloro-6-methylpyridine reacts with a fluoride source, such as potassium fluoride (KF) with a phase-transfer catalyst, to yield 4-fluoro-2-chloro-6-methylpyridine.
Cyanation: The resulting 4-fluoro-2-chloro-6-methylpyridine undergoes a cyanation reaction, for example, using zinc cyanide (Zn(CN)2) and a palladium catalyst, to produce this compound.
To analyze the atom economy of this hypothetical route, we can examine each step:
| Reaction Step | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |
| Fluorination | 2,4-dichloro-6-methylpyridine (C₆H₅Cl₂N), KF | 4-fluoro-2-chloro-6-methylpyridine (C₆H₅ClFN) | KCl | 71.8% |
| Cyanation | 4-fluoro-2-chloro-6-methylpyridine (C₆H₅ClFN), Zn(CN)₂ | This compound (C₇H₅FN₂) | ZnCl₂ | 53.3% |
Note: The atom economy calculation considers only the stoichiometric reactants and the main product and byproduct.
This analysis highlights that even in a plausible synthetic route, significant waste is generated in the form of inorganic salts. Minimizing this waste is a key challenge. Strategies to improve atom economy and reduce waste could include:
Catalytic Routes: Developing catalytic methods that avoid stoichiometric reagents. For example, a direct C-H activation and cyanation of a fluorinated picoline would be highly atom-economical but is a significant synthetic challenge.
Alternative Reagents: Exploring alternative fluorinating and cyanating agents that lead to less waste or byproducts that are easier to recycle.
Process Optimization: Optimizing reaction conditions to maximize yield and minimize side reactions, thus reducing the generation of impure waste streams.
Exploration of Sustainable Reaction Conditions (e.g., Solvent-Free, Biocatalytic Approaches)
Solvent-Free and Alternative Solvent Approaches:
For the synthesis of this compound, exploring solvent-free reaction conditions or the use of greener solvents is a key area of research.
Solvent-Free Synthesis: Performing reactions in the absence of a solvent can significantly reduce waste and simplify product purification. For the proposed fluorination and cyanation steps, solid-state reactions or reactions in a melt phase could be investigated. Microwave-assisted organic synthesis (MAOS) is a technique that can facilitate solvent-free reactions by providing efficient and rapid heating.
Green Solvents: If a solvent is necessary, replacing hazardous solvents like DMF or chlorinated hydrocarbons with more benign alternatives is crucial. Green solvents to consider include water, supercritical fluids (like CO₂), ionic liquids, or bio-derived solvents such as Cyrene™.
Biocatalytic Approaches:
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly sustainable alternative to traditional chemical methods. Enzymes operate under mild conditions (temperature, pH), are highly selective, and can reduce the need for protecting groups and hazardous reagents.
While there are no specific reports on the biocatalytic synthesis of this compound, related research provides a basis for future exploration:
Nitrile Hydratases and Amylases: These enzymes are known to convert nitriles to amides or carboxylic acids. While this is the reverse of the desired cyanation, understanding these enzymes could lead to the development of engineered enzymes for nitrile formation.
Halogenases: Fluorinating enzymes (fluorinases) are known in nature and could potentially be used for the selective fluorination of pyridine rings, offering a highly specific and environmentally friendly alternative to chemical fluorination methods.
The development of a biocatalytic route for this compound would represent a significant advancement in green chemistry. However, this would require substantial research in enzyme discovery and engineering to identify or create an enzyme capable of catalyzing the specific desired transformations on the picoline scaffold.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyridine chemistry, allowing for the introduction of a wide array of functional groups. In the case of this compound, the pyridine ring is activated towards nucleophilic attack, making SNAr a predominant reaction pathway.
Reactivity at the C4 (Fluoro) Position
The C4 position of this compound is highly susceptible to nucleophilic attack. The fluorine atom at this position serves as an excellent leaving group in SNAr reactions. This reactivity is significantly enhanced by the electronic nature of the pyridine ring itself, where the ring nitrogen acts as an electron-withdrawing group, polarizing the C4 carbon and making it more electrophilic.
The general mechanism for SNAr at the C4 position involves the attack of a nucleophile to form a negatively charged intermediate, known as a Meisenheimer complex. This intermediate is stabilized by resonance, with the negative charge being delocalized onto the electronegative nitrogen atom of the pyridine ring and the nitrile group. The subsequent departure of the fluoride ion restores the aromaticity of the ring, yielding the substituted product. The high electronegativity of fluorine further activates the ring towards the initial nucleophilic attack, making it a better leaving group in this context compared to other halogens. nih.govacs.org
Electronic and Steric Influence of Nitrile and Methyl Groups on SNAr
The electronic and steric landscape of this compound is crucial in directing the course of SNAr reactions. The nitrile group (C≡N) at the C2 position is a potent electron-withdrawing group. Its presence ortho to the C4-fluoro substituent significantly activates the ring for nucleophilic attack by stabilizing the intermediate Meisenheimer complex through resonance.
Conversely, the methyl group (-CH₃) at the C6 position is a weak electron-donating group. While it might slightly counteract the activating effect of the nitrile group and the ring nitrogen, its primary influence is often steric. The methyl group can hinder the approach of bulky nucleophiles to the adjacent C5 and C6 positions, thereby reinforcing the regioselectivity of the attack at the C4 position.
The synergistic electronic activation by the ring nitrogen and the ortho-nitrile group makes the C4 position the most favorable site for nucleophilic substitution.
Scope of Nucleophiles and Reaction Optimizations
A diverse range of nucleophiles can be employed in the SNAr reactions of activated fluoro-pyridines like this compound. These include oxygen, nitrogen, and sulfur-based nucleophiles.
Table 1: Representative SNAr Reactions on Activated Fluoropyridines
| Nucleophile | Reagent Example | Product Type | General Conditions |
| Oxygen | Sodium methoxide (NaOMe) | 4-Alkoxy-6-methylpicolinonitrile | Anhydrous alcohol, room temp. to reflux |
| Phenoxides | 4-Aryloxy-6-methylpicolinonitrile | Base (e.g., K₂CO₃), polar aprotic solvent (e.g., DMF, DMSO) | |
| Nitrogen | Ammonia (NH₃) | 4-Amino-6-methylpicolinonitrile | Aqueous or alcoholic ammonia, elevated temperature and pressure |
| Primary/Secondary Amines | 4-(Alkyl/Aryl)amino-6-methylpicolinonitrile | Aprotic solvent, often with a base to neutralize HF | |
| Sulfur | Sodium thiomethoxide (NaSMe) | 4-(Methylthio)-6-methylpicolinonitrile | Polar aprotic solvent (e.g., DMF) |
| Thiophenols | 4-(Arylthio)-6-methylpicolinonitrile | Base (e.g., K₂CO₃), polar aprotic solvent |
Reaction optimizations for SNAr on this compound typically involve the choice of solvent and base. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are commonly used as they can solvate the cation of the nucleophilic salt while leaving the nucleophile itself highly reactive. The choice of base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is often crucial for scavenging the liberated hydrogen fluoride (HF) and driving the reaction to completion.
Transformations of the Nitrile Functional Group (C2)
The nitrile group of this compound is a versatile functional handle that can be converted into a variety of other functionalities, including amides, carboxylic acids, and amines.
Hydrolysis and Amidation Reactions
The nitrile group can undergo hydrolysis under either acidic or basic conditions to yield a carboxylic acid or an amide intermediate. Acid-catalyzed hydrolysis typically involves protonation of the nitrile nitrogen, followed by attack of water. Basic hydrolysis proceeds via direct nucleophilic attack of a hydroxide ion on the electrophilic nitrile carbon. The initially formed amide can often be isolated under controlled conditions, or the reaction can be driven to the carboxylic acid with more forcing conditions.
Amidation can also be achieved directly. For instance, the synthesis of N-substituted amides from nitriles can be facilitated by certain catalysts.
Table 2: General Conditions for Nitrile Hydrolysis and Amidation
| Transformation | Reagents and Conditions | Product |
| Acidic Hydrolysis | Concentrated H₂SO₄ or HCl, H₂O, heat | 6-Methylpicolinic acid derivative |
| Basic Hydrolysis | Aqueous NaOH or KOH, heat | 6-Methylpicolinic acid derivative |
| Partial Hydrolysis | H₂O₂, base (e.g., NaOH) | 6-Methylpicolinamide derivative |
| Catalytic Amidation | Amine, Ru or ZrO₂ catalyst, heat | N-Substituted 6-methylpicolinamide derivative |
Reduction and Subsequent Derivatization
The nitrile group can be reduced to a primary amine, providing a route to (pyridin-2-yl)methanamine derivatives. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation.
The resulting primary amine, (4-substituted-6-methylpyridin-2-yl)methanamine, is a valuable intermediate that can undergo a variety of subsequent derivatization reactions. These include acylation to form amides, alkylation to form secondary or tertiary amines, and reaction with aldehydes or ketones to form imines, which can be further reduced to secondary amines.
Table 3: Reduction of Nitriles and Subsequent Derivatization
| Reaction | Reagents and Conditions | Product Type |
| Nitrile Reduction | 1. LiAlH₄, THF; 2. H₂O | (Pyridin-2-yl)methanamine |
| H₂, Pd/C or Raney Ni, pressure | (Pyridin-2-yl)methanamine | |
| Acylation of Amine | Acyl chloride or anhydride, base | N-((Pyridin-2-yl)methyl)amide |
| Reductive Amination | Aldehyde or ketone, reducing agent (e.g., NaBH₃CN) | N-Alkyl/Aryl-N-((pyridin-2-yl)methyl)amine |
Cycloaddition Reactions and Heterocycle Annulation
The electron-deficient nature of the pyridine ring in this compound, enhanced by the electron-withdrawing cyano group, makes it a potential candidate for participating in cycloaddition reactions. Specifically, it can act as a diene in inverse-electron-demand Diels-Alder reactions. These reactions typically involve the [4+2] cycloaddition of the diazine system with an electron-rich dienophile, such as an alkyne or an alkene. mdpi.comresearchgate.net
Reactivity at the Methyl Group (C6)
The protons of the C6-methyl group are acidic enough to be removed by a strong base, generating a nucleophilic carbanion. This deprotonation enables subsequent reactions with various electrophiles, a process known as alpha-functionalization. While specific studies on the deprotonation and subsequent functionalization of this compound are not detailed in the provided context, the general reactivity of methyl-substituted pyridines supports this possibility. This strategy is a common approach for introducing new functional groups at this position.
The activated methyl group can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form new carbon-carbon bonds. This type of reaction typically proceeds through an aldol-type mechanism, where the deprotonated methyl group acts as the nucleophile. These condensation reactions are valuable for extending the carbon framework of the molecule and introducing further functionality.
Metal-Catalyzed Cross-Coupling Reactions
The fluorine atom at the C4 position of this compound serves as a leaving group in various metal-catalyzed cross-coupling reactions, providing a powerful tool for the construction of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron reagent with an organic halide or triflate. libretexts.org The fluorine atom of this compound can be displaced by various aryl or vinyl groups from boronic acids or their esters under basic conditions. libretexts.orgnih.gov This reaction is widely used for the synthesis of biaryl compounds and conjugated systems. libretexts.orgyoutube.com The choice of catalyst, ligand, and base is crucial for achieving high yields and functional group tolerance. nih.govnsf.gov
Stille Coupling: The Stille reaction involves the palladium-catalyzed coupling of an organotin compound with an organic halide. wikipedia.orglibretexts.org This method is known for its tolerance of a wide range of functional groups. nih.gov this compound can be coupled with various organostannanes to form new C-C bonds. wikipedia.org The toxicity of organotin reagents is a drawback, leading to the development of methods that use catalytic amounts of tin. msu.edu
Negishi Coupling: This reaction utilizes an organozinc reagent to couple with an organic halide, catalyzed by a palladium or nickel complex. wikipedia.org It is particularly useful for forming C-C bonds involving sp-, sp2-, and sp3-hybridized carbon atoms. wikipedia.orguwindsor.ca Nickel-catalyzed Negishi couplings of chloro-substituted heterocycles have been shown to be efficient. nih.gov
Sonogashira Coupling: The Sonogashira reaction is a palladium- and copper-co-catalyzed coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction allows for the direct introduction of an alkynyl group at the C4 position of the pyridine ring. wikipedia.org Copper-free versions of the Sonogashira coupling have also been developed. organic-chemistry.orgnih.gov This method has been applied to the labeling of peptides with fluorine-18 (B77423). nih.gov
The following table summarizes the key features of these cross-coupling reactions:
| Coupling Reaction | Organometallic Reagent | Catalyst System | Key Features |
| Suzuki-Miyaura | Organoboron (e.g., boronic acids, boronic esters) | Palladium catalyst, Base | Mild reaction conditions, commercially available reagents, environmentally benign byproducts. libretexts.orgyoutube.com |
| Stille | Organotin (Organostannanes) | Palladium catalyst | High functional group tolerance, stable reagents. wikipedia.orglibretexts.orgnih.gov |
| Negishi | Organozinc | Palladium or Nickel catalyst | Couples a wide range of carbon centers (sp, sp2, sp3). wikipedia.orguwindsor.canih.gov |
| Sonogashira | Terminal Alkyne | Palladium catalyst, Copper co-catalyst (optional) | Direct formation of C(sp2)-C(sp) bonds. wikipedia.orglibretexts.orgorganic-chemistry.org |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction provides a powerful method for synthesizing aryl amines from this compound by reacting it with primary or secondary amines in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org The choice of ligand is critical for the success of the reaction and has been the subject of extensive development. libretexts.orgnih.gov This reaction has broad substrate scope and functional group tolerance. wikipedia.org
Reactivity Profiles and Mechanistic Investigations of 4 Fluoro 6 Methylpicolinonitrile
Selected Synthetic Methodologies
The selective functionalization of heteroaromatic compounds is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecules with diverse applications. For a molecule such as 4-fluoro-6-methylpicolinonitrile, the presence of multiple reactive sites—a fluoro substituent, a methyl group, a nitrile moiety, and the pyridine (B92270) ring itself—presents both a challenge and an opportunity for selective modification. Palladium and nickel catalysis have emerged as powerful tools for the targeted functionalization of such scaffolds, particularly for the activation and substitution of carbon-halogen bonds.
While direct experimental studies on the palladium and nickel-catalyzed reactions of this compound are not extensively reported in publicly available literature, its reactivity can be inferred from the well-established principles of catalysis and the extensive research on analogous fluorinated pyridine and picolinonitrile derivatives. The fluoro group at the 4-position is a prime target for cross-coupling reactions, given the advances in C-F bond activation.
Palladium-Catalyzed Functionalization
Palladium catalysis is a highly versatile and widely used method for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov In the context of this compound, palladium catalysts would primarily be employed for the substitution of the fluorine atom. The general mechanism for these transformations involves a catalytic cycle comprising oxidative addition, transmetalation, and reductive elimination. researchgate.net
A significant challenge in palladium-catalyzed reactions is the potential for catalyst deactivation by cyanide, which can strongly coordinate to the metal center. nih.gov However, the development of specialized ligands and reaction conditions has mitigated this issue, allowing for successful cross-coupling reactions on nitrile-containing substrates. nih.gov For the functionalization of this compound, a typical palladium-catalyzed cross-coupling reaction, such as a Suzuki coupling, would likely employ a Pd(0) source, a phosphine (B1218219) ligand, and a base.
Table 1: Representative Palladium-Catalyzed Suzuki Coupling of Aryl Fluorides (Based on analogous reactions of fluorinated heterocycles)
| Entry | Aryl Fluoride (B91410) | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Fluoropyridine | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | ~85 |
| 2 | 4-Fluorobenzonitrile | (4-Methoxyphenyl)boronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 110 | ~90 |
| 3 | 2,4-Difluoropyridine | Thiophene-2-boronic acid | [(allyl)PdCl]₂ / RuPhos | Cs₂CO₃ | THF | 80 | ~78 |
This table is illustrative and based on data from analogous systems. Actual results for this compound may vary.
Mechanistic considerations for palladium-catalyzed C-F activation suggest that electron-withdrawing groups on the aromatic ring can facilitate the oxidative addition step. The nitrile group in this compound would therefore be expected to enhance the reactivity of the C-F bond towards a Pd(0) catalyst. rsc.org
Nickel-Catalyzed Functionalization
Nickel catalysis has gained prominence as a more cost-effective and, in some cases, more reactive alternative to palladium for cross-coupling reactions. acs.org A key advantage of nickel is its often superior ability to activate strong chemical bonds, including the C-F bond, which is the strongest carbon-halogen bond. nih.govrsc.org This makes nickel catalysis particularly well-suited for the functionalization of fluoroarenes.
The mechanisms of nickel-catalyzed reactions can be more complex than those of palladium, potentially involving Ni(I), Ni(II), and Ni(III) oxidation states. acs.org For the selective functionalization of this compound, a nickel-catalyzed reaction could offer higher efficiency for C-F bond cleavage. nih.govresearchgate.net
Table 2: Representative Nickel-Catalyzed Amination of Aryl Fluorides (Based on analogous reactions of fluorinated heterocycles)
| Entry | Aryl Fluoride | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Fluorotoluene | Morpholine | Ni(cod)₂ / PCy₃ | NaOtBu | Toluene | 100 | ~95 |
| 2 | 2-Fluoropyridine | Aniline | NiCl₂(dppp) | K₂CO₃ | DMF | 120 | ~80 |
| 3 | 4-Fluorobenzonitrile | Benzylamine | Ni(acac)₂ / SIMes | Cs₂CO₃ | Dioxane | 130 | ~88 |
This table is illustrative and based on data from analogous systems. Actual results for this compound may vary.
Mechanistic studies on nickel-catalyzed C-F activation have highlighted the crucial role of the ligand and, in some cases, additives. nih.gov For instance, the use of N-heterocyclic carbene (NHC) ligands has been shown to promote the insertion of nickel into C-F bonds. nih.govrsc.org Furthermore, some nickel-catalyzed cyanations of aryl fluorides have been developed, which could be relevant for isotopic labeling studies of molecules like this compound. nih.govresearchgate.net
Strategic Applications of 4 Fluoro 6 Methylpicolinonitrile in Advanced Chemical Research
As a Versatile Building Block in Organic Synthesis
4-Fluoro-6-methylpicolinonitrile serves as a versatile and highly reactive building block in organic synthesis. The pyridine (B92270) core, substituted with an electron-withdrawing fluorine atom and a cyano group, presents multiple reaction sites for chemists to exploit. The fluorine at the 4-position renders the ring susceptible to nucleophilic aromatic substitution (SNAr), a powerful tool for introducing a wide array of functional groups. acs.org Simultaneously, the nitrile group is a versatile functional handle that can be transformed into amines, amides, carboxylic acids, or tetrazoles, providing pathways to diverse molecular families.
The true synthetic power of this compound lies in its ability to act as a precursor for more elaborate heterocyclic structures. The strategic positioning of its functional groups facilitates various cyclization strategies to build fused ring systems, which are common motifs in biologically active molecules. nih.govfrontiersin.org
For instance, the nitrile group can participate in condensation reactions with adjacent functional groups introduced via SNAr at the 4-position. This can lead to the formation of fused pyrimidine, pyridone, or quinoline-like structures. nih.govfrontiersin.org Methodologies such as the Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, can be adapted to build complex quinoline (B57606) scaffolds. nih.gov The inherent reactivity of the fluorinated pyridine core allows for the initial installation of the necessary functionalities to trigger these powerful cyclization cascades.
Moreover, modern catalytic methods, including Rh(III)-catalyzed C–H functionalization, have enabled the synthesis of multi-substituted fluorinated pyridines from simpler building blocks. nih.gov While these methods build the pyridine ring itself, the principles underscore the value of having multiple substituents to guide the construction of complex molecular architectures. The presence of the methyl group can also be leveraged, either as a steric director in reactions or as a point for further functionalization through oxidation or halogenation.
Fluorine has become a critical element in medicinal chemistry, often introduced to enhance metabolic stability, binding affinity, and bioavailability. orgsyn.orgnih.gov Consequently, fluorinated heterocycles like this compound are highly sought-after intermediates for the synthesis of pharmacologically active compounds. The pyridine scaffold itself is a privileged structure present in numerous approved drugs. researchgate.net
The development of PET radioligands for imaging receptors in the brain, such as the metabotropic glutamate (B1630785) receptor 1 (mGluR1), also relies on fluorinated heterocyclic scaffolds. nih.gov The synthesis of the promising radioligand [(18)F]FIMX involves a fluorinated benzamide (B126) component linked to a thiazole-pyrimidine core, demonstrating the modular approach where fluorinated building blocks are essential. nih.gov The ability to use this compound to construct such complex molecules highlights its importance in preclinical drug discovery and development. princeton.edu
| Scaffold Type | Synthetic Utility of Precursor | Preclinical Relevance | Reference Example |
|---|---|---|---|
| Quinolinecarbonitriles | Nitrile group acts as a key pharmacophore; pyridine ring forms part of the larger fused system. | Potent and selective inhibition of protein kinases like Src. | 4-phenylamino-3-quinolinecarbonitriles. nih.gov |
| Fluorinated Piperidines | Reduction of the fluoropyridine ring provides access to saturated heterocycles. | Derivatives of drugs like Ritalin and Bupivacaine show modified properties. acs.org | Hydrogenation of fluoropyridines. acs.org |
| Pyridinones | Serves as a bioisostere for phenols and amides, with tunable physicochemical properties. | Scaffolds for antitumor, antimicrobial, and anti-inflammatory agents. frontiersin.org | Pyridinone–quinazoline derivatives. frontiersin.org |
| Fluorinated PET Ligands | The fluorine atom is replaced with 18F for radiolabeling. | Imaging of brain receptors (e.g., mGluR1) for neuropsychiatric research. | [(18)F]FIMX. nih.gov |
Application in Ligand Design for Catalysis
Substituted pyridines are ubiquitous as ligands in transition metal catalysis due to the strong coordination of the pyridine nitrogen to metal centers. nih.gov The electronic and steric properties of these ligands can be precisely tuned by altering the substituents on the pyridine ring, which in turn modulates the activity, selectivity, and stability of the catalyst.
Pyridine-based ligands are central to a vast range of catalytic transformations, including cross-coupling reactions, hydroboration, and polymerization. nih.govosti.gov For example, iron complexes featuring terpyridine ligands have been used as precatalysts for the hydroboration of alkynes. nih.gov In these systems, the pyridine moieties bind to the iron center, creating a specific coordination environment that facilitates the catalytic cycle. The synthesis of such ligands often involves the coupling of multiple pyridine-containing units, where functionalized pyridines serve as the key building blocks. This compound, with its reactive sites, is an ideal starting material for constructing more complex, multidentate ligand architectures.
The performance of a pyridine-based ligand is dictated by the electronic and steric environment around the coordinating nitrogen atom. The substituents on this compound have distinct and significant effects.
Methyl Substituent: The methyl group at the 6-position is electron-donating, which counteracts the effect of the fluorine atom to some extent, helping to fine-tune the electronic properties of the ligand. More importantly, its position adjacent to the coordinating nitrogen atom provides steric bulk. This steric hindrance can influence the geometry of the metal complex, create a specific pocket around the active site, and ultimately control the selectivity (e.g., regioselectivity or enantioselectivity) of the catalytic reaction.
Nitrile Substituent: The electron-withdrawing nitrile group further modulates the electronic properties of the pyridine ring. It can also act as a secondary, weaker coordinating site or be retained as a functional handle for immobilizing the catalyst on a solid support.
| Substituent | Position | Electronic Effect | Steric Effect | Potential Influence on Catalysis |
|---|---|---|---|---|
| Fluorine | 4 | Strongly electron-withdrawing | Minimal | Reduces nitrogen basicity; enhances catalyst stability; may increase catalyst lability. |
| Methyl | 6 | Electron-donating | Significant steric hindrance near the nitrogen atom | Increases nitrogen basicity (relative to H); controls metal coordination geometry; influences selectivity. |
| Nitrile (Cyano) | 2 | Strongly electron-withdrawing | Linear, moderate | Reduces nitrogen basicity; potential secondary coordination site; handle for immobilization. |
Potential as an Intermediate in Agrochemical Research
The agrochemical industry relies heavily on heterocyclic chemistry, and pyridine derivatives are among the most important intermediates for creating modern pesticides. researchgate.netagropages.com These compounds form the core of numerous high-efficacy, low-toxicity fungicides, herbicides, and insecticides. It is noted that many of the fourth generation of advanced pesticides are derived from fluorine-containing pyridine products. agropages.com
This compound is an ideal intermediate for this field. The fluorinated pyridine core is a common feature in many successful agrochemicals. The presence of fluorine can increase the biological activity and alter the metabolic profile of the final product in a favorable way. nih.gov The methyl and nitrile groups provide sites for further chemical elaboration to build the final active ingredient. For example, intermediates like 2-chloro-5-methylpyridine (B98176) are used to produce a range of pesticides through subsequent chlorination and fluorination steps. agropages.com Similarly, this compound can be seen as a key precursor, ready for transformation into a final agrochemical product through reactions at the fluorine or nitrile positions. The development of novel fungicides and insecticides often involves the exploration of new substitution patterns on the pyridine ring to overcome resistance and improve performance, making versatile building blocks like this compound indispensable for research and development in the agrochemical sector. researchgate.net
Contributions to Advanced Materials Research
The utility of fluorinated pyridine derivatives as building blocks for advanced materials is a subject of considerable interest in chemical research. The introduction of fluorine atoms into organic molecules can significantly alter their electronic properties, intermolecular interactions, and thermal stability. However, based on a comprehensive review of available scientific literature, there is a notable absence of specific research detailing the application of this compound in the development of advanced materials such as polymeric systems or optoelectronic materials. While the structural motifs of fluorinated picolinonitriles suggest potential applicability, dedicated studies on this particular compound are not prominently documented.
Precursors for Polymeric Systems (e.g., Polyimides)
Polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. The incorporation of fluorine-containing monomers can enhance properties such as solubility, dielectric performance, and optical transparency. In theory, a molecule like this compound, possessing a reactive nitrile group and a thermally stable pyridine ring, could be investigated as a precursor or additive in the synthesis of specialized polyimides. The nitrile functionality could potentially be converted to other reactive groups suitable for polymerization. However, there is no specific research in the reviewed literature that documents the synthesis or evaluation of polyimides derived from this compound.
Building Blocks for Optoelectronic Materials or Liquid Crystals
The design of novel optoelectronic materials and liquid crystals often relies on molecules with carefully tuned electronic and structural properties. The combination of a polar nitrile group and an electron-withdrawing fluorine atom on a pyridine ring, as found in this compound, could theoretically contribute to desirable characteristics such as a significant dipole moment and specific intermolecular packing, which are relevant for optoelectronic and liquid crystalline applications. Despite these structural features suggesting potential, dedicated studies exploring the use of this compound as a direct precursor or key intermediate for either optoelectronic materials or liquid crystals are not found in the available scientific literature.
Radiopharmaceutical Development (Precursor role for imaging agents)
The field of radiopharmaceutical chemistry frequently utilizes fluorinated pyridine scaffolds for the development of Positron Emission Tomography (PET) imaging agents. The fluorine-18 (B77423) isotope ([¹⁸F]) is a widely used positron emitter, and its incorporation into biologically active molecules allows for in vivo imaging of various physiological and pathological processes. The general strategy often involves the nucleophilic substitution of a leaving group with [¹⁸F]fluoride on an aromatic ring, such as a pyridine.
While numerous fluorinated pyridine derivatives serve as essential precursors for PET radioligands, a specific search of the scientific literature did not yield studies where this compound is explicitly used as the direct precursor for a radiolabeled imaging agent. Research in this area tends to focus on precursors that have demonstrated affinity for specific biological targets, and while this compound could potentially be explored in future research, it is not a currently established precursor in documented radiopharmaceutical development.
Advanced Spectroscopic and Structural Elucidation Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of 4-fluoro-6-methylpicolinonitrile, offering detailed insights into the local chemical environment of each nucleus.
Multi-nuclear NMR spectroscopy provides a complete picture of the molecular framework by probing the magnetic properties of different atomic nuclei within the molecule.
¹H NMR: The proton NMR spectrum of this compound displays distinct signals for the aromatic protons and the methyl group. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effects of the nitrile group and the fluorine atom. The methyl protons typically appear as a singlet in a region characteristic of methyl groups attached to an aromatic ring. chemicalbook.com
¹³C NMR: The carbon-13 NMR spectrum reveals the chemical environment of each carbon atom in the molecule. wisc.edu The carbon of the nitrile group (C≡N) is typically found in the 115-125 ppm range. wisc.edu The carbons of the pyridine (B92270) ring show distinct shifts influenced by the fluorine, methyl, and nitrile substituents. bas.bgchemicalbook.comchemicalbook.com The methyl carbon appears at a characteristic upfield shift.
¹⁹F NMR: The fluorine-19 NMR spectrum is particularly informative for fluorinated compounds. nih.govthermofisher.com For this compound, the ¹⁹F NMR spectrum would show a signal whose chemical shift is characteristic of a fluorine atom attached to a pyridine ring. fluorine1.ru This shift is sensitive to the electronic effects of the other substituents on the ring. ucsb.educolorado.edu Coupling between the fluorine nucleus and adjacent protons (³JHF) and carbons (nJCF) can provide further structural confirmation. nih.govrsc.org
¹⁵N NMR: Nitrogen-15 NMR, although less commonly used due to lower natural abundance and sensitivity, can provide valuable information about the electronic environment of the nitrogen atoms in the pyridine ring and the nitrile group. nih.govnih.gov The chemical shifts would be distinct for the pyridinic nitrogen and the nitrile nitrogen, reflecting their different bonding and hybridization states.
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
|---|---|---|---|
| H-3 | ~7.0-7.5 | d | J(H,F) ≈ 4-8 |
| H-5 | ~6.8-7.3 | d | J(H,H) ≈ 2-4 |
| -CH₃ | ~2.4-2.6 | s | - |
| C-2 (C≡N) | ~115-120 | s | - |
| C-3 | ~110-120 | d | J(C,F) ≈ 15-25 |
| C-4 | ~160-170 | d | J(C,F) ≈ 240-260 |
| C-5 | ~115-125 | s | - |
| C-6 | ~150-160 | s | - |
| -CH₃ | ~20-25 | q | - |
| ¹⁹F | ~ -110 to -130 | m | - |
| N (pyridine) | ~ -60 to -100 | - | - |
| N (nitrile) | ~ -130 to -150 | - | - |
Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning NMR signals and elucidating the connectivity of atoms within a molecule. researchgate.netresearchgate.netyoutube.comsdsu.edu
COSY (Correlation Spectroscopy): A COSY experiment would reveal correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu In this compound, a cross-peak between the H-3 and H-5 protons would confirm their adjacent positions on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. princeton.edu This would allow for the direct assignment of the ¹H signals of H-3 and H-5 to their corresponding ¹³C signals (C-3 and C-5). It would also confirm the attachment of the methyl protons to the methyl carbon.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. princeton.edu This is crucial for identifying quaternary carbons and piecing together the molecular skeleton. For instance, correlations would be expected between the methyl protons and the C-5 and C-6 carbons, and between the H-3 proton and the C-2 (nitrile), C-4, and C-5 carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment identifies protons that are close to each other in space, regardless of whether they are directly bonded. This can provide information about the three-dimensional structure and conformation of the molecule. For example, a NOESY correlation between the methyl protons and the H-5 proton would indicate their spatial proximity. princeton.edu
Vibrational Spectroscopy for Functional Group Analysis (IR and Raman)
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. mpg.deyoutube.commjcce.org.mknih.gov
Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands for the C≡N stretch of the nitrile group (typically around 2220-2260 cm⁻¹), the C-F stretch (around 1000-1400 cm⁻¹), and various C-H and C=C/C=N stretching and bending vibrations of the substituted pyridine ring. spectroscopyonline.com
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C≡N stretch is also typically strong in the Raman spectrum. The symmetric stretching vibrations of the pyridine ring are often more intense in the Raman spectrum compared to the IR spectrum.
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |
|---|---|---|---|
| Nitrile (C≡N) | Stretching | 2220 - 2260 | IR, Raman |
| Aromatic C-H | Stretching | 3000 - 3100 | IR, Raman |
| Methyl C-H | Stretching | 2850 - 3000 | IR, Raman |
| Pyridine Ring | C=C, C=N Stretching | 1400 - 1650 | IR, Raman |
| C-F | Stretching | 1000 - 1400 | IR |
| Aromatic C-H | Out-of-plane Bending | 700 - 900 | IR |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation
High-resolution mass spectrometry (HRMS) is a critical technique for determining the exact molecular weight of a compound, which in turn allows for the unambiguous validation of its molecular formula. waters.comwaters.comnih.govnih.gov For this compound (C₇H₅FN₂), HRMS would provide a highly accurate mass measurement of the molecular ion, confirming its elemental composition.
X-ray Crystallography for Solid-State Structural and Conformational Analysis
X-ray crystallography provides the most definitive structural information for crystalline compounds by mapping the electron density of the atoms in three-dimensional space. This allows for the precise determination of bond lengths, bond angles, and dihedral angles, offering a detailed picture of the molecule's solid-state conformation.
A crystal structure of this compound would reveal:
The planarity of the pyridine ring.
The precise bond lengths of the C-F, C-C, C-N, and C≡N bonds.
The bond angles within the pyridine ring and involving the substituents.
The dihedral angles, which describe the spatial relationship between different parts of the molecule.
This detailed structural data is invaluable for understanding the molecule's steric and electronic properties and for computational modeling studies.
Investigation of Crystal Packing and Intermolecular Interactions
A comprehensive search of publicly available scientific literature and crystallographic databases did not yield specific experimental data on the crystal structure of this compound. Therefore, a detailed analysis of its crystal packing and specific intermolecular interactions, including unit cell parameters and space group, cannot be provided at this time.
Theoretical and computational methods can also offer predictive insights into the crystal structure and intermolecular interactions of a molecule for which experimental data is unavailable. These approaches can model the likely packing arrangements and estimate the energies of different intermolecular interactions. However, without experimental validation, such predictions remain theoretical.
Further research, specifically the successful growth of a single crystal of this compound and its analysis via X-ray diffraction, would be required to generate the detailed structural information necessary for a complete discussion of its crystal packing and intermolecular interactions.
Computational and Theoretical Investigations of 4 Fluoro 6 Methylpicolinonitrile
Quantum Chemical Calculations (Density Functional Theory - DFT)
Optimization of Molecular Geometry and Conformational Analysis
No specific studies were found.
Electronic Structure Analysis (HOMO-LUMO, Electrostatic Potential Surface)
No specific studies were found.
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
No specific studies were found.
Reaction Mechanism Elucidation via Computational Modeling
Transition State Characterization and Energy Barrier Calculations
No specific studies were found.
Solvent Effects on Reaction Pathways through Implicit and Explicit Solvation Models
No specific studies were found.
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
No published research data is available for this topic.
Emerging Research Directions and Future Perspectives
Development of Novel and Efficient Synthetic Routes for 4-Fluoro-6-methylpicolinonitrile and its Analogs
The development of efficient and scalable synthetic routes is paramount to unlocking the full potential of this compound. While specific literature on the synthesis of this exact isomer is not extensively detailed, plausible strategies can be inferred from established methods for preparing substituted pyridines.
One promising approach involves the multi-step synthesis starting from readily available picoline derivatives. For instance, a plausible route could commence with the diazotization of an aminopicoline precursor in the presence of a fluoride (B91410) source, a well-known method for introducing fluorine onto an aromatic ring. The subsequent introduction of the nitrile group could be achieved through various cyanating methodologies.
A patent for the preparation of related fluoropyridine compounds describes a process that could be adapted for this compound. This involves the diazotization of an aminomethylpyridine precursor in anhydrous hydrogen fluoride at low temperatures, followed by the addition of sodium nitrite. While the patent details the synthesis of isomers like 2-bromo-3-fluoro-6-picoline and 2-bromo-5-fluoro-6-picoline, the underlying principles of this Sandmeyer-type reaction could be applied to produce the 4-fluoro isomer from the corresponding 4-amino-6-methylpicoline. The bromo-intermediate could then be converted to the nitrile via methods such as the Rosenmund-von Braun reaction.
Furthermore, modern cross-coupling reactions offer elegant and efficient alternatives. Palladium-catalyzed fluorination reactions, for example, have become a powerful tool for the synthesis of fluoroarenes. chemrxiv.org A potential strategy could involve the use of a suitable precursor, such as a bromo- or triflate-substituted 6-methylpicolinonitrile, which could then be subjected to fluorination using a palladium catalyst and a fluoride source. chemrxiv.org
The development of chemoenzymatic routes also presents an exciting future direction. While still a nascent field for this class of compounds, the use of enzymes could offer unparalleled selectivity and milder reaction conditions, contributing to more sustainable synthetic processes.
Table 1: Potential Synthetic Strategies for this compound
| Strategy | Key Precursor | Potential Reagents | Key Transformation |
| Diazotization/Fluorination | 4-Amino-6-methylpicoline | HF, NaNO₂ | Conversion of amino group to fluorine |
| Nucleophilic Aromatic Substitution | 4-Chloro-6-methylpicolinonitrile | KF, Phase-transfer catalyst | Substitution of chlorine with fluorine |
| Palladium-Catalyzed Fluorination | 4-Bromo-6-methylpicolinonitrile | Pd catalyst, F⁻ source | Cross-coupling to introduce fluorine |
| Cyanation of Fluorinated Precursor | 4-Fluoro-6-methylpyridine | NaCN or KCN, catalyst | Introduction of the nitrile group |
Exploration of Expanded Applications in Uncharted Areas of Chemical Science
The unique combination of a fluorinated pyridine (B92270) ring and a nitrile group suggests a broad range of potential applications for this compound beyond its role as a simple chemical intermediate.
In the realm of medicinal chemistry, the picolinamide (B142947) scaffold (a derivative of picolinonitrile) is a recognized pharmacophore. For instance, a novel negative allosteric modulator of metabotropic glutamate (B1630785) receptor subtype 5 (mGlu₅) features a 6-methyl-4-(pyrimidin-5-yloxy)picolinamide core. acs.org This suggests that this compound could serve as a key building block for the synthesis of new neurologically active compounds. The fluorine atom can enhance metabolic stability and binding affinity, while the methyl group can influence selectivity and pharmacokinetic properties.
The nitrile group itself is a versatile functional group that can be converted into other important moieties such as amines, amides, and tetrazoles, further expanding the accessible chemical space for drug discovery. For example, a radiolabeled ligand for PET imaging of metabotropic glutamate receptor 1 (mGluR1), [¹¹C]FIMX, incorporates a 4-fluoro-N-methylbenzamide structure, highlighting the utility of fluorinated aromatic amides in neuroimaging. nih.gov
In materials science, the electronic properties of this compound make it a candidate for the development of novel organic electronic materials. The electron-withdrawing nature of the fluorine and nitrile groups can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy of the molecule, which is a desirable characteristic for n-type organic semiconductors used in organic thin-film transistors (OTFTs) and organic light-emitting diodes (OLEDs).
Integration of Advanced Computational and Experimental Techniques for Deeper Mechanistic Understanding
A deeper understanding of the structure-property relationships of this compound is crucial for its rational application. The integration of computational chemistry with experimental studies provides a powerful synergistic approach to achieve this.
Density Functional Theory (DFT) calculations can be employed to predict various molecular properties, including electrostatic potential, frontier molecular orbital energies (HOMO and LUMO), and vibrational frequencies. These calculations can offer insights into the reactivity of the molecule, predicting sites susceptible to nucleophilic or electrophilic attack. For instance, computational studies on Pd-catalyzed fluorination reactions have been instrumental in elucidating reaction mechanisms and the role of additives in improving reaction efficiency and selectivity. chemrxiv.org
Experimental techniques such as X-ray crystallography can provide precise information about the solid-state structure of this compound and its derivatives, revealing details about bond lengths, bond angles, and intermolecular interactions. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be used to confirm the structure and purity of synthesized compounds and to study their behavior in solution.
The combination of these techniques can lead to a comprehensive understanding of how the fluorine and methyl substituents influence the electronic and steric properties of the picolinonitrile scaffold, guiding the design of new molecules with tailored properties.
Table 2: Predicted Physicochemical Properties of this compound (Illustrative)
| Property | Predicted Value/Characteristic | Significance |
| Molecular Weight | 136.13 g/mol | --- |
| LogP | ~1.5 - 2.0 | Moderate lipophilicity, relevant for biological applications |
| Dipole Moment | Moderate to High | Influences solubility and intermolecular interactions |
| pKa of Pyridine Nitrogen | Lowered by fluorine | Reduced basicity compared to non-fluorinated analogs |
Note: These are estimated values and would need to be confirmed by experimental or more detailed computational studies.
Strategic Design of Next-Generation Fluorinated Picolinonitrile Scaffolds
Building upon the foundation of this compound, the strategic design of next-generation fluorinated picolinonitrile scaffolds holds immense promise. This involves the systematic variation of the substitution pattern on the pyridine ring to fine-tune the properties of the molecule for specific applications.
For example, the introduction of additional fluorine atoms or other functional groups could further modulate the electronic properties, metabolic stability, and binding affinity of derivative compounds. The synthesis of a library of analogs with variations at the 3- and 5-positions of the pyridine ring could lead to the discovery of compounds with enhanced biological activity or improved material properties.
The development of "clickable" derivatives of this compound, for instance by introducing an azide (B81097) or alkyne handle, would enable its facile incorporation into larger and more complex molecular architectures using click chemistry. This would significantly broaden its utility in fields such as chemical biology and materials science.
The exploration of bioisosteric replacements for the methyl or nitrile groups could also lead to novel compounds with interesting properties. For example, replacing the methyl group with a trifluoromethyl group would dramatically alter the electronic properties and lipophilicity of the molecule.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
